[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
Description
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic thiophene derivative characterized by a 3-methyl-substituted thiophene ring and a carbamoylated methyl ester group. The carbamoyl moiety is derived from 2-methoxy-5-methylphenyl, introducing both lipophilic (methyl) and electron-donating (methoxy) properties. Its design aligns with trends in thiophene-based drug discovery, where ester and carbamoyl groups are often leveraged for target interaction and metabolic stability .
Properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-4-5-13(20-3)12(8-10)17-14(18)9-21-16(19)15-11(2)6-7-22-15/h4-8H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXFARSPCSZZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=C(C=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic derivative that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₄H₁₅N₁O₃S
- Molecular Weight : 285.34 g/mol
Structural Features
- The compound features a methoxy group and a methyl group on the phenyl ring, which may influence its biological activity.
- The carbamoyl group is linked to the methyl thiophene carboxylate, suggesting potential interactions with biological targets.
Pharmacological Properties
-
Antidiabetic Effects :
Research indicates that derivatives similar to this compound exhibit hypoglycemic effects, making them potential candidates for managing diabetes mellitus (both Type I and Type II). They may act by improving glucose homeostasis and reducing insulin resistance . -
Cytoprotective Properties :
The compound may have cytoprotective effects, particularly in ischemic conditions. This suggests its utility in treating conditions such as myocardial infarction and stroke by preventing tissue damage . -
Anti-inflammatory Activity :
Compounds with similar structures have shown anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Modulation of glucose metabolism through insulin signaling pathways.
- Inhibition of pro-inflammatory cytokines.
- Protection against oxidative stress in cells.
Study 1: Antidiabetic Activity
A study conducted on a series of thiazole derivatives, including compounds structurally related to this compound, demonstrated significant reductions in blood glucose levels in diabetic animal models. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake in muscle tissues .
Study 2: Cytoprotective Effects
In vitro studies showed that the compound could protect cardiac cells from ischemic damage. When subjected to hypoxic conditions, cells treated with the compound exhibited reduced apoptosis and maintained better metabolic activity compared to untreated controls .
Study 3: Anti-inflammatory Potential
Research involving inflammatory models indicated that the compound could downregulate the expression of pro-inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Thiophene-2-carboxylate esters are a versatile class of compounds with applications ranging from pharmaceuticals to agrochemicals. Below is a detailed comparison of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate with key analogs, highlighting structural features, biological activities, and research findings.
Table 1: Structural and Functional Comparison of Thiophene-2-carboxylate Derivatives
Key Findings from Comparative Analysis
Bioactivity and Substituent Positioning: The 5-amino and 4-carbamoyl groups in compound 76b () are critical for its anticancer activity, likely through interactions with cellular targets like kinases or DNA. The absence of these groups in the main compound may limit its potency unless compensatory substituents (e.g., the 2-methoxy-5-methylphenyl carbamoyl) provide alternative binding modes . Halogenated derivatives (e.g., bromo, chloro) exhibit varied applications. Bromo groups (as in and ) enhance reactivity for further functionalization, while chlorosulfonyl groups () are typical in herbicides due to their electrophilic nature .
Ester Group Influence :
- Ethyl esters (e.g., 76b) generally offer better membrane permeability than methyl esters due to increased lipophilicity. However, methyl esters (as in the main compound) may improve metabolic stability in vivo .
Carbamoyl vs. Sulfonyl/Sulfanyl Groups :
- Carbamoyl groups (main compound and 76b) are associated with target-specific interactions (e.g., enzyme inhibition). In contrast, sulfonyl/sulfanyl groups () often enhance reactivity or act as leaving groups in synthetic intermediates .
Synthetic Utility: The main compound’s carbamoyl group could be synthesized via carbamate coupling (similar to ’s use of chloroformate and amines). Bromo or cyano substituents () are typically introduced via Sandmeyer or nucleophilic substitution reactions .
Q & A
Synthesis and Optimization
Basic Question: What are the critical steps and conditions for synthesizing [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate? Methodological Answer: The synthesis involves multi-step reactions:
Thiophene Core Formation : Start with 3-methylthiophene-2-carboxylate derivatives. Use methylation or coupling reactions to introduce substituents, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
Carbamoyl Introduction : React the thiophene intermediate with (2-methoxy-5-methylphenyl) isocyanate under inert atmosphere (N₂/Ar) to form the carbamoyl linkage. Temperature control (0–25°C) prevents side reactions .
Esterification : Couple the carboxylate group using DCC/DMAP-mediated esterification. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .
Advanced Question: How can reaction yields be optimized when introducing sterically hindered substituents during synthesis? Methodological Answer:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of bulky intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with bulky ligands) for coupling reactions to reduce steric hindrance .
- Microwave-Assisted Synthesis : Apply controlled microwave heating (80–120°C, 30 min) to accelerate slow steps while maintaining yield .
Structural Characterization
Basic Question: Which analytical techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. Key peaks: thiophene protons (δ 6.8–7.2 ppm), carbamoyl NH (δ 8.1–8.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of COOCH₃ or carbamoyl groups) .
Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemistry or bond angles? Methodological Answer:
- Crystal Growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain single crystals .
- SHELX Refinement : Refine data with SHELXL to model bond distances/angles. Compare experimental vs. calculated electron density maps to identify disordere d groups .
Biological Activity and SAR
Basic Question: What in vitro assays are suitable for preliminary bioactivity screening of this compound? Methodological Answer:
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC₅₀ values with controls like doxorubicin .
Advanced Question: How can structural modifications enhance selectivity for a specific biological target? Methodological Answer:
- SAR Analysis : Modify substituents systematically:
- Replace methoxy with ethoxy to assess steric effects on receptor binding .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to alter electronic properties .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or kinases). Prioritize derivatives with improved binding scores (ΔG < -8 kcal/mol) .
Data Contradictions and Reproducibility
Basic Question: How should researchers address inconsistencies in reported biological activity data? Methodological Answer:
- Assay Standardization : Repeat assays with identical cell lines/passage numbers and control compounds (e.g., cisplatin for cytotoxicity) .
- Purity Verification : Reanalyze compound purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
Advanced Question: What statistical approaches resolve discrepancies in synthetic yield data across labs? Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) affecting yield .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify systematic biases (e.g., solvent quality differences) .
Computational and Mechanistic Studies
Advanced Question: How can QSAR models guide the design of derivatives with improved pharmacokinetics? Methodological Answer:
- Descriptor Selection : Calculate logP, polar surface area, and H-bond donors/acceptors using ChemAxon or MOE.
- Model Training : Build a QSAR model with PLS regression to correlate descriptors with bioavailability data. Validate via leave-one-out cross-validation (R² > 0.7) .
Applications in Material Science
Advanced Question: What strategies enable the incorporation of this compound into conductive polymers? Methodological Answer:
- Electropolymerization : Use cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile, scan rate 50 mV/s) to deposit thin films on ITO electrodes. Monitor conductivity via four-point probe measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
